An In-Depth Technical Guide to 4-Fluorobenzo[c]oxaborol-1(3H)-ol: Structure, Synthesis, and Therapeutic Potential
An In-Depth Technical Guide to 4-Fluorobenzo[c]oxaborol-1(3H)-ol: Structure, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Fluorobenzo[c]oxaborol-1(3H)-ol is a fluorinated derivative of the versatile benzoxaborole scaffold, a class of boron-containing heterocycles that has garnered significant attention in medicinal chemistry. The unique electronic properties conferred by the boron atom, coupled with the stability of the bicyclic ring system, make benzoxaboroles a privileged structure in the design of novel therapeutics. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and potential mechanisms of action of 4-Fluorobenzo[c]oxaborol-1(3H)-ol. Drawing upon the extensive research into analogous compounds, this document will detail established synthetic routes and key experimental protocols for the evaluation of its biological activity, particularly as an inhibitor of clinically relevant enzymes such as leucyl-tRNA synthetase and phosphodiesterase 4. This guide is intended to serve as a valuable resource for researchers and drug development professionals interested in the exploration and application of this promising chemical entity.
Introduction to the Benzoxaborole Scaffold
The benzoxaborole ring system is a cornerstone of modern medicinal chemistry, offering a unique combination of chemical stability and biological reactivity. First synthesized in 1957, these cyclic boronic acid esters have emerged as a versatile platform for the development of a wide array of therapeutic agents.[1] The key to their utility lies in the electron-deficient nature of the boron atom, which can reversibly form covalent bonds with biological nucleophiles, such as the diol groups found in sugars and the active sites of certain enzymes.[2][3] This ability to engage in covalent interactions, a departure from the more common non-covalent binding of many small molecule drugs, opens up novel avenues for modulating biological processes.
The therapeutic potential of benzoxaboroles has been clinically validated with the FDA approval of two landmark drugs: tavaborole (Kerydin®), an antifungal agent for the treatment of onychomycosis, and crisaborole (Eucrisa®), a non-steroidal anti-inflammatory for atopic dermatitis.[4][5] These successes have spurred further investigation into the broader applications of the benzoxaborole scaffold against a range of diseases, including bacterial infections, parasitic diseases, and cancer.[6][7] 4-Fluorobenzo[c]oxaborol-1(3H)-ol, the subject of this guide, represents a specific exploration within this chemical space, where the introduction of a fluorine atom can significantly modulate the compound's physicochemical properties and biological activity.
Chemical Structure and Physicochemical Properties
The foundational step in understanding the potential of 4-Fluorobenzo[c]oxaborol-1(3H)-ol is a thorough characterization of its molecular structure and physicochemical properties.
Molecular Structure
4-Fluorobenzo[c]oxaborol-1(3H)-ol is a bicyclic heteroaromatic compound with the chemical formula C₇H₆BFO₂ and a molecular weight of 151.93 g/mol .[8][9][10] The structure consists of a benzene ring fused to a five-membered oxaborole ring. A fluorine atom is substituted at the 4-position of the benzene ring, and a hydroxyl group is attached to the boron atom.
Caption: Chemical structure of 4-Fluorobenzo[c]oxaborol-1(3H)-ol.
Physicochemical Properties
A summary of the key physicochemical properties of 4-Fluorobenzo[c]oxaborol-1(3H)-ol is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for the design of formulation and delivery strategies.
| Property | Value | Source |
| IUPAC Name | 4-fluorobenzo[c][2][6]oxaborol-1(3H)-ol | |
| CAS Number | 174671-88-6 | [8][9][10] |
| Molecular Formula | C₇H₆BFO₂ | [8][9][10] |
| Molecular Weight | 151.93 g/mol | [8][9][10] |
| Appearance | White to off-white powder | [6] |
| Storage | 2-8°C, sealed in a dry environment | [9] |
Synthesis of 4-Fluorobenzo[c]oxaborol-1(3H)-ol
A common and effective approach involves the initial synthesis of a substituted 2-methylphenylboronic acid, followed by benzylic halogenation and subsequent cyclization.
Caption: General synthetic workflow for 4-Fluorobenzo[c]oxaborol-1(3H)-ol.
Illustrative Synthetic Protocol
The following is a detailed, step-by-step methodology for the synthesis of 4-Fluorobenzo[c]oxaborol-1(3H)-ol, adapted from procedures for related compounds.[6]
Step 1: Synthesis of 4-Fluoro-2-methylphenylboronic acid
-
To a solution of 1-bromo-4-fluoro-2-methylbenzene in anhydrous THF at -78°C under an inert atmosphere, add n-butyllithium dropwise.
-
Stir the reaction mixture at -78°C for 1 hour.
-
Add triisopropyl borate dropwise at -78°C and allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction with aqueous HCl and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-fluoro-2-methylphenylboronic acid.
Step 2: Synthesis of 2-(Bromomethyl)-4-fluorophenylboronic acid
-
Dissolve the crude 4-fluoro-2-methylphenylboronic acid in a suitable solvent such as dichloromethane.
-
Add N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN).
-
Reflux the reaction mixture for several hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and wash with water.
-
The organic layer containing the desired product is used directly in the next step.
Step 3: Cyclization to 4-Fluorobenzo[c]oxaborol-1(3H)-ol
-
Add the dichloromethane solution of 2-(bromomethyl)-4-fluorophenylboronic acid to an aqueous solution of a base, such as sodium hydroxide, at a reduced temperature (e.g., 10-20°C).
-
Stir the biphasic mixture vigorously for several hours.
-
Separate the aqueous layer and acidify with aqueous HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to afford 4-Fluorobenzo[c]oxaborol-1(3H)-ol.
Mechanism of Action and Biological Targets
The biological activity of benzoxaboroles is primarily attributed to their ability to inhibit specific enzymes through the formation of a covalent adduct with key residues in the active site. For the benzoxaborole class, two well-established molecular targets are leucyl-tRNA synthetase (LeuRS) and phosphodiesterase 4 (PDE4).[2][3]
Inhibition of Leucyl-tRNA Synthetase (LeuRS)
Leucyl-tRNA synthetase is an essential enzyme responsible for attaching the amino acid leucine to its corresponding tRNA during protein synthesis.[11][12] Inhibition of this enzyme leads to a cessation of protein production and, consequently, cell death. This mechanism is the basis for the antifungal activity of tavaborole.[13] The benzoxaborole moiety forms a stable adduct with the terminal adenosine of the tRNA molecule within the editing site of the LeuRS enzyme, effectively trapping the tRNA and halting the catalytic cycle.[14]
Caption: Simplified workflow of LeuRS inhibition by a benzoxaborole.
Inhibition of Phosphodiesterase 4 (PDE4)
Phosphodiesterase 4 is a key enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP).[3] By inhibiting PDE4, benzoxaboroles like crisaborole increase intracellular cAMP levels, which in turn downregulates the production of pro-inflammatory cytokines such as TNF-α, IL-12, and IL-23.[2] This anti-inflammatory effect makes PDE4 inhibitors valuable for the treatment of skin conditions like atopic dermatitis and psoriasis. The boron atom in the benzoxaborole ring is thought to interact with conserved metal ions and water molecules in the active site of the PDE4 enzyme.
Experimental Protocols
To facilitate further research into the biological activities of 4-Fluorobenzo[c]oxaborol-1(3H)-ol, the following sections provide detailed, step-by-step methodologies for key in vitro assays.
Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay
This protocol is adapted from methods used to evaluate benzoxaborole inhibitors against bacterial and fungal LeuRS.[12][14]
Materials:
-
Recombinant LeuRS enzyme
-
ATP, L-leucine, and tRNALeu
-
[³H]-L-leucine
-
4-Fluorobenzo[c]oxaborol-1(3H)-ol and other test compounds
-
Assay buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)
-
Scintillation vials and scintillation fluid
-
Filter paper and precipitation solution (e.g., trichloroacetic acid)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, ATP, [³H]-L-leucine, and tRNALeu.
-
Add varying concentrations of 4-Fluorobenzo[c]oxaborol-1(3H)-ol or a vehicle control to the reaction mixture.
-
Initiate the reaction by adding the LeuRS enzyme.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.
-
Stop the reaction by spotting the mixture onto filter paper and precipitating the macromolecules with cold trichloroacetic acid.
-
Wash the filter paper to remove unincorporated [³H]-L-leucine.
-
Place the filter paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.
Phosphodiesterase 4 (PDE4) Inhibition Assay
This protocol describes a common method for assessing the inhibitory activity of compounds against PDE4.
Materials:
-
Recombinant human PDE4 enzyme
-
cAMP substrate
-
Snake venom nucleotidase
-
Inorganic phosphate detection reagent (e.g., Malachite green)
-
4-Fluorobenzo[c]oxaborol-1(3H)-ol and other test compounds
-
Assay buffer (e.g., Tris-HCl, MgCl₂)
-
96-well microplate and plate reader
Procedure:
-
Add the assay buffer, PDE4 enzyme, and varying concentrations of 4-Fluorobenzo[c]oxaborol-1(3H)-ol or a vehicle control to the wells of a 96-well plate.
-
Pre-incubate the plate at 30°C for 10 minutes.
-
Initiate the reaction by adding the cAMP substrate.
-
Incubate at 30°C for a defined period (e.g., 30 minutes).
-
Stop the PDE4 reaction and initiate the nucleotidase reaction by adding snake venom nucleotidase.
-
Incubate at 30°C for a further 10 minutes to convert the AMP produced to adenosine and inorganic phosphate.
-
Add the inorganic phosphate detection reagent and incubate at room temperature for 15 minutes.
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm) using a microplate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.
Quantitative Data and Structure-Activity Relationships
While specific biological data for 4-Fluorobenzo[c]oxaborol-1(3H)-ol is not extensively published, the structure-activity relationships (SAR) for the broader benzoxaborole class can provide valuable insights. The following table presents IC₅₀ values for representative benzoxaboroles against PDE4.
| Compound | PDE4B IC₅₀ (nM) | Reference |
| Crisaborole (AN2728) | 490 | [2] |
| AN2898 | ~50 | [3] |
| Rolipram (non-boron control) | ~1 | [3] |
These data illustrate that modifications to the benzoxaborole scaffold can significantly impact inhibitory potency. The development of crisaborole and its analogs has demonstrated that optimization of substituents on the benzene ring is a key strategy for enhancing activity and selectivity. The introduction of the 4-fluoro substituent in the topic compound is a rational design choice to explore its impact on these parameters.
Conclusion and Future Directions
4-Fluorobenzo[c]oxaborol-1(3H)-ol is a promising, yet underexplored, member of the medicinally important benzoxaborole family. Its structural similarity to clinically successful drugs like tavaborole and crisaborole provides a strong rationale for its investigation as a potential therapeutic agent. The synthetic routes and experimental protocols detailed in this guide offer a solid foundation for researchers to undertake a thorough evaluation of its biological properties.
Future research should focus on the definitive synthesis and characterization of 4-Fluorobenzo[c]oxaborol-1(3H)-ol, followed by a comprehensive assessment of its inhibitory activity against key enzymes such as LeuRS and PDE4. Elucidating its specific biological targets and understanding the impact of the 4-fluoro substitution on its potency, selectivity, and pharmacokinetic properties will be crucial in determining its therapeutic potential. The continued exploration of the benzoxaborole scaffold, including novel derivatives like 4-Fluorobenzo[c]oxaborol-1(3H)-ol, holds great promise for the discovery of new and effective treatments for a wide range of human diseases.
References
- Akama, T., Baker, S. J., Zhang, Y. K., Hernandez, V., Zhou, H., Sanders, V., Freund, Y., Kimura, R., Maples, K. R., & Plattner, J. J. (2009). Discovery and structure-activity study of a novel benzoxaborole anti-inflammatory agent (AN2728) for the potential topical treatment of psoriasis and atopic dermatitis. Bioorganic & Medicinal Chemistry Letters, 19(8), 2129–2132.
- Baker, S. J., Zhang, Y. K., Akama, T., Lau, A., Zhou, H., Hernandez, V., Mao, W., Alley, M. R. K., Sanders, V., & Plattner, J. J. (2006). Discovery of a new boron-containing antifungal agent, 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690), for the potential treatment of onychomycosis. Journal of Medicinal Chemistry, 49(15), 4447–4450.
- Ceric, H., Malenica, M., Ratkaj, M., Landeka, I., & Jegorov, A. (2017). Solid state forms of crisaborole. U.S.
- Li, P., Sun, Y., Zhang, M., Du, H., Gao, S., Hu, Z., Krivonos, S., Khashper, A., Shteinman, V., Sery, Y., & Ben-Daniel, R. (2018). Crisaborole production process.
- Li, X., Pang, G., Song, F., & Huang, S. (2018). Preparation method of easily purified benzoxaborolane antifungal drug.
- Merchant, R. S., Merchant, A. S., Limbad, P. B., & Pansuriya, A. M. (2019). A novel and improved process for the preparation of tavaborole and its intermediates.
- Palencia, A., Liu, R. J., Lukarska, M., Gut, J., Bougdour, A., Touquet, B., Wang, E. D., Li, X. F., Alley, M. R. K., Freund, Y. R., Rosenthal, P. J., Hakimi, M. A., & Cusack, S. (2016). Antimalarial Benzoxaboroles Target Plasmodium falciparum Leucyl-tRNA Synthetase. Antimicrobial Agents and Chemotherapy, 60(12), 7089–7098.
- Rock, F. L., Mao, W., Yaremchuk, A., Tukalo, M., Crépin, T., Zhou, H., Zhang, Y. K., Hernandez, V., Akama, T., Baker, S. J., Plattner, J. J., Shapiro, L., Martinis, S. A., & Benkovic, S. J. (2007). An antifungal agent inhibits an aminoacyl-tRNA synthetase by trapping tRNA in the editing site. Science, 316(5832), 1759–1761.
- Tse, M. K., & Kalesh, K. A. (2021). The unique chemistry of benzoxaboroles: Current and emerging applications in biotechnology and therapeutic treatments. RSC Medicinal Chemistry, 12(5), 717–731.
- Wavelength Enterprises Ltd. (2018). Crisaborole production process.
-
Pharmaffiliates. (n.d.). 4-Fluorobenzo[c][2][6]oxaborol-1(3H)-ol. Retrieved January 7, 2026, from [Link]
-
Dana Bioscience. (n.d.). 4-Fluorobenzo[c][2][6]oxaborol-1(3H)-ol 100mg. Retrieved January 7, 2026, from [Link]
-
Next Peptide. (n.d.). 174671-88-6 | 4-Fluorobenzo[c][2][6]oxaborol-1(3H)-ol. Retrieved January 7, 2026, from [Link]
- Zhang, M., & Ma, S. (2019). Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents. RSC Medicinal Chemistry, 10(12), 1739–1750.
-
Šlechta, P., Needle, A. A., Jandourek, O., & Kučerová-Chlupáčová, M. (2023). Design, Synthesis and Antimicrobial Evaluation of New N-(1-Hydroxy-1,3-dihydrobenzo[c][2][6]oxaborol-6-yl)(hetero)aryl-2-carboxamides as Potential Inhibitors of Mycobacterial Leucyl-tRNA Synthetase. International Journal of Molecular Sciences, 24(4), 3507.
- Palencia, A., et al. (2016). Antimalarial Benzoxaboroles Target Plasmodium falciparum Leucyl-tRNA Synthetase. Antimicrobial Agents and Chemotherapy, 60(12), 7089–7098.
- O'Hanlon, R., et al. (2018). Time-Dependent Inhibition of Leucyl-tRNA-Synthetase (LeuRS): Insight into Target Vulnerability. ACS Infectious Diseases, 4(11), 1595–1604.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Crisaborole synthesis - chemicalbook [chemicalbook.com]
- 3. US11014944B2 - Process for the preparation of crisaborole and its intermediates - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. WO2017125835A1 - Process for preparation of tavaborole - Google Patents [patents.google.com]
- 7. patents.justia.com [patents.justia.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. 174671-88-6|4-Fluorobenzo[c][1,2]oxaborol-1(3H)-ol|BLD Pharm [bldpharm.com]
- 10. danabiosci.com [danabiosci.com]
- 11. researchgate.net [researchgate.net]
- 12. Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medkoo.com [medkoo.com]
- 14. mdpi.com [mdpi.com]
